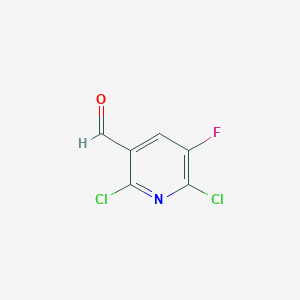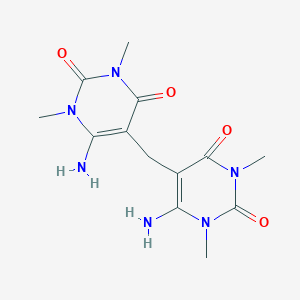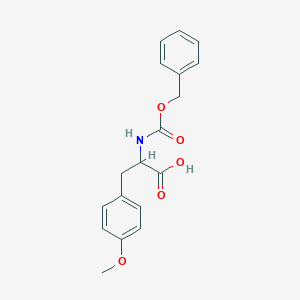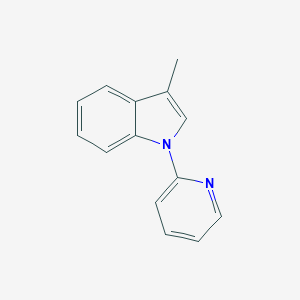
3-Methyl-1-(pyridin-2-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(pyridin-2-yl)-1H-indole, also known as MPI, is a chemical compound that belongs to the indole family. It is a heterocyclic organic compound that contains a pyridinyl group attached to an indole ring. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(pyridin-2-yl)-1H-indole is not fully understood. However, it has been suggested that 3-Methyl-1-(pyridin-2-yl)-1H-indole acts by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). Inhibition of these enzymes can lead to decreased inflammation and cell proliferation, which may contribute to the anti-inflammatory and anti-cancer properties of 3-Methyl-1-(pyridin-2-yl)-1H-indole.
Effets Biochimiques Et Physiologiques
3-Methyl-1-(pyridin-2-yl)-1H-indole has been shown to have various biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-Methyl-1-(pyridin-2-yl)-1H-indole has also been found to have neuroprotective effects, as it can protect against oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Methyl-1-(pyridin-2-yl)-1H-indole in lab experiments is its versatility. It can be easily synthesized and modified to produce derivatives with different properties. Additionally, 3-Methyl-1-(pyridin-2-yl)-1H-indole has been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using 3-Methyl-1-(pyridin-2-yl)-1H-indole is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on 3-Methyl-1-(pyridin-2-yl)-1H-indole. One area of interest is the development of 3-Methyl-1-(pyridin-2-yl)-1H-indole derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 3-Methyl-1-(pyridin-2-yl)-1H-indole and its potential therapeutic applications. 3-Methyl-1-(pyridin-2-yl)-1H-indole may also have applications in the field of neurology, as it has been found to have neuroprotective effects. Further research is needed to explore these potential applications.
Méthodes De Synthèse
3-Methyl-1-(pyridin-2-yl)-1H-indole can be synthesized through various methods, including the Pictet-Spengler reaction, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The most commonly used method for synthesizing 3-Methyl-1-(pyridin-2-yl)-1H-indole is the Pictet-Spengler reaction, which involves the condensation of tryptamine and 2-pyridinecarboxaldehyde in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
3-Methyl-1-(pyridin-2-yl)-1H-indole has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 3-Methyl-1-(pyridin-2-yl)-1H-indole has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has been shown to have antiviral activity against the hepatitis C virus.
Propriétés
Numéro CAS |
116359-75-2 |
|---|---|
Nom du produit |
3-Methyl-1-(pyridin-2-yl)-1H-indole |
Formule moléculaire |
C14H12N2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
3-methyl-1-pyridin-2-ylindole |
InChI |
InChI=1S/C14H12N2/c1-11-10-16(14-8-4-5-9-15-14)13-7-3-2-6-12(11)13/h2-10H,1H3 |
Clé InChI |
MSUMVQYXDGNZSK-UHFFFAOYSA-N |
SMILES |
CC1=CN(C2=CC=CC=C12)C3=CC=CC=N3 |
SMILES canonique |
CC1=CN(C2=CC=CC=C12)C3=CC=CC=N3 |
Synonymes |
3-methyl-1-pyridin-2-yl-1H-indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



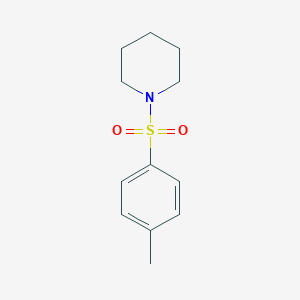
![5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B172318.png)
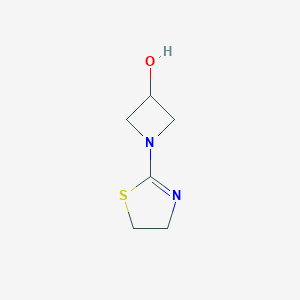
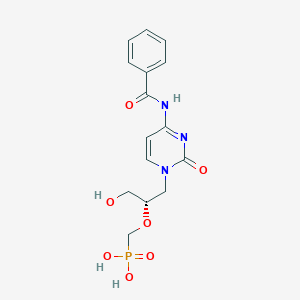
![Thiazolo[5,4-C]pyridine-2-thiol](/img/structure/B172323.png)
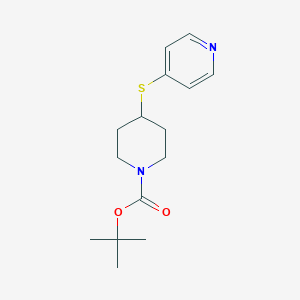
![[2-(Piperazin-1-yl)ethoxy]acetonitrile](/img/structure/B172336.png)
![[2-(Piperazin-1-yl)ethoxy]acetic acid](/img/structure/B172338.png)
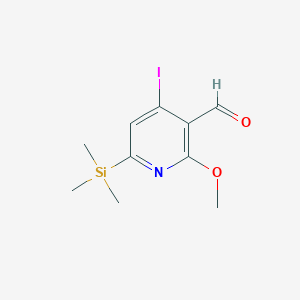
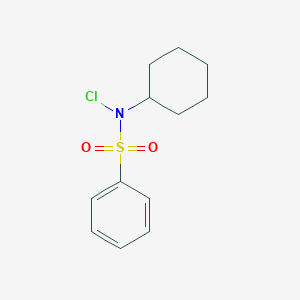
![2-Butyl-2H-benzo[d][1,2,3]triazole](/img/structure/B172346.png)
